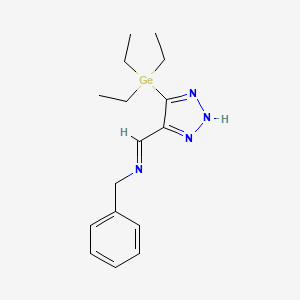
Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene-: is a complex organic compound that features a benzylamine moiety linked to a triazole ring substituted with a triethylgermyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene- typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. The triethylgermyl group is then introduced via a germylation reaction, often using triethylgermane and a suitable catalyst. Finally, the benzylamine moiety is attached through a condensation reaction with the triazole intermediate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of benzylamine oxides.
Reduction: Reduction reactions can target the triazole ring or the germyl group, potentially leading to the formation of reduced triazole derivatives or germyl hydrides.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products:
Oxidation: Benzylamine oxides.
Reduction: Reduced triazole derivatives and germyl hydrides.
Substitution: Various substituted benzylamine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: In biological research, it can serve as a probe to study enzyme interactions and metabolic pathways involving triazole and germyl groups.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the germyl group can engage in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Benzylamine: A simpler analogue without the triazole and germyl groups.
1,2,3-Triazole: The core structure of the triazole ring.
Triethylgermane: The germyl group without the triazole and benzylamine moieties.
Uniqueness: Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene- is unique due to the combination of the benzylamine, triazole, and germyl functionalities in a single molecule
Propriétés
Formule moléculaire |
C16H24GeN4 |
|---|---|
Poids moléculaire |
345.0 g/mol |
Nom IUPAC |
N-benzyl-1-(5-triethylgermyl-2H-triazol-4-yl)methanimine |
InChI |
InChI=1S/C16H24GeN4/c1-4-17(5-2,6-3)16-15(19-21-20-16)13-18-12-14-10-8-7-9-11-14/h7-11,13H,4-6,12H2,1-3H3,(H,19,20,21) |
Clé InChI |
SMXKURIYUIMNPR-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)(CC)C1=NNN=C1C=NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-{N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11547207.png)
![N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11547219.png)
![N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11547223.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11547227.png)
![N-[(E)-(4-bromophenyl)methylidene]-1,3,4-triphenyl-1H-pyrazol-5-amine](/img/structure/B11547234.png)
![2-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B11547236.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B11547239.png)
![3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11547248.png)
![(3E)-3-{[(3-Chloro-4-nitrophenyl)formamido]imino}-N-(2-ethylphenyl)butanamide](/img/structure/B11547250.png)
![2-(3-chlorophenoxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11547256.png)
![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11547264.png)
![N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B11547265.png)
![3-(4-Butoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)propan-1-one](/img/structure/B11547274.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-phenyl-1,3-thiazole](/img/structure/B11547294.png)